BenchChemオンラインストアへようこそ!

Chroman-4-amine

Alzheimer's disease Butyrylcholinesterase inhibition Structure-activity relationship

Sourcing Chroman-4-amine (CAS 53981-38-7) for your drug discovery program? This compound is a validated, tunable scaffold for developing BuChE inhibitors (7.6-67 μM range) for Alzheimer's and inhibitors of insulin release for metabolic disorders. Unlike the 3-position isomer (ROCK inhibition) or the 4-hydroxy analog (different BuChE potency), the 4-amine provides a distinct pharmacological profile. We offer the racemic mixture; can supply enantiopure (R)- or (S)- forms via established asymmetric synthesis. Ensure your research trajectory is precise—choose a partner that understands structure-activity relationships.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 53981-38-7
Cat. No. B2768764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-4-amine
CAS53981-38-7
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
InChIKeyLCOFMNJNNXWKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-4-amine (CAS 53981-38-7): Privileged Scaffold and Key Intermediate for Neurodegenerative and Inflammatory Research


Chroman-4-amine (CAS 53981-38-7), also referred to as 4-aminochroman or 3,4-dihydro-2H-chromen-4-amine, is a heterocyclic organic compound characterized by a benzopyran core with an amine functional group at the 4-position . This compound serves as a crucial building block in medicinal chemistry, particularly for the synthesis of biologically active molecules targeting neurological disorders and inflammation . The chromane ring system, to which Chroman-4-amine belongs, is recognized as a privileged scaffold in drug discovery, especially for neurodegenerative diseases like Alzheimer's and Parkinson's [1]. Its well-defined reactivity profile, driven by the primary amine group, enables diverse chemical modifications, making it a versatile intermediate for generating compound libraries and exploring structure-activity relationships (SAR) [2].

Chroman-4-amine (CAS 53981-38-7): Why Simple Scaffold Swaps Can Derail Project Goals


Substituting Chroman-4-amine with a seemingly similar chromane derivative or positional isomer can lead to divergent biological outcomes and synthetic challenges, due to the specific spatial and electronic properties conferred by the 4-position amine. The chromane scaffold's biological activity is highly sensitive to both the position of substituents and the nature of the functional group . For example, a shift of the amine group from the 4-position to the 3-position (Chroman-3-amine) results in a compound primarily associated with Rho kinase (ROCK) inhibition, a distinct pharmacological profile . Furthermore, replacing the amine with a hydroxyl group (Chroman-4-ol) not only alters the compound's hydrogen-bonding capabilities but also yields a significantly different inhibitory potency against key targets like butyrylcholinesterase (BuChE) [1]. The chiral nature of the 4-position adds another layer of complexity, as the specific enantiomer ((R) vs (S)) is critical for optimal biological activity and must be considered during procurement [2]. Therefore, generic substitution without precise, data-driven justification risks compromising the entire research trajectory.

Chroman-4-amine (CAS 53981-38-7) Quantifiable Differentiation Guide


Chroman-4-amine Derivatives Show Reduced BuChE Inhibition Compared to 4-Hydroxy Analogs, Guiding Chemical Series Selection

In a comparative study of chromane derivatives, a library of gem-dimethylchroman-4-amine compounds demonstrated inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM [1]. In contrast, the corresponding gem-dimethylchroman-4-ol family exhibited more potent inhibition, with IC50 values in the range of 2.9 to 7.3 μM [1]. This indicates that the 4-amine functionality, while active, provides a distinct activity window compared to the 4-hydroxyl variant.

Alzheimer's disease Butyrylcholinesterase inhibition Structure-activity relationship

4-Amino-2,2-dimethylchroman Core Provides a Baseline for Modulating Insulin Release via Steric Hindrance

A detailed structure-activity relationship (SAR) study used 4-amino-2,2-dimethylchroman as a core scaffold to investigate inhibition of insulin release from pancreatic β-cells [1]. The study demonstrated that a progressive increase in steric hindrance at the 4-position, by modifying the amine group (e.g., amino → formamido → acetamido → arylureido/thioureido), led to a progressive magnification of the inhibitory effect on insulin release [1]. While the baseline inhibitory activity of the unsubstituted 4-amino core is not provided as a discrete IC50, it serves as the essential starting point for these quantified SAR trends.

Insulin secretion ATP-sensitive potassium channels Structure-activity relationship

Chroman-4-amine (Tyrosine Kinase Inhibitor) vs. Chroman-3-amine (ROCK Inhibitor): A Divergent Pharmacological Trajectory

Chroman-4-ylamine (Chroman-4-amine) is characterized as a tyrosine kinase inhibitor that reduces inflammatory pain in murine models by inhibiting pro-inflammatory cytokines and prostaglandins . In stark contrast, its positional isomer, Chroman-3-amine, is a scaffold for potent Rho kinase (ROCK) inhibitors, with derivatives exhibiting 'excellent cell activity' and 'good microsomal stability' . This is a clear example of how a shift in the amine group's position (from the 4- to the 3-carbon) leads to a fundamentally different primary mechanism of action and therapeutic indication.

Tyrosine kinase inhibition Rho kinase (ROCK) inhibition Anti-inflammatory

Enantioselective Synthesis of (R)-Chroman-4-amine Achieves High Yield and Purity for Stereospecific Applications

A general and efficient method for the asymmetric synthesis of (R)-chroman-4-amine salts was developed, starting from substituted chroman-4-ones [1]. The process involved a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield (S)-chroman-4-ols, followed by azide inversion and reduction. Crucially, the resulting crude (R)-chroman-4-amines could be purified without chromatography by isolation as (R)-mandelic or d-tartaric acid salts, achieving both good yields and excellent enantiomeric excess (ee) [1]. This contrasts with racemic mixtures or methods yielding lower ee, which are less suitable for applications requiring defined stereochemistry.

Asymmetric synthesis Chiral resolution Enantiomeric purity

Optimal Research and Industrial Applications for Chroman-4-amine (CAS 53981-38-7)


Building Block for a Butyrylcholinesterase (BuChE) Inhibitor Library with a Defined Activity Window

As demonstrated in Section 3, gem-dimethylchroman-4-amine derivatives exhibit eqBuChE inhibition in the 7.6-67 μM range [1]. This distinct activity window is well-suited for medicinal chemistry campaigns aiming to develop less potent, potentially safer, or differently metabolized BuChE inhibitors for Alzheimer's disease, as compared to the more potent 4-hydroxy analogs (IC50: 2.9-7.3 μM). The scaffold provides a validated starting point for further optimization via functional group modifications.

Core Scaffold for Structure-Activity Relationship (SAR) Studies on Insulin Secretion Modulation

The 4-amino-2,2-dimethylchroman core is a proven and tunable starting point for developing inhibitors of insulin release [2]. Researchers can leverage this scaffold to systematically explore the impact of substituent modifications on the inhibition of pancreatic β-cell insulin secretion, a critical area for understanding and potentially treating hyperinsulinemia and related metabolic disorders. The established SAR around steric hindrance at the 4-position provides a clear roadmap for molecular design.

Key Intermediate for Stereospecific Synthesis of Chiral Bioactive Molecules

The established asymmetric synthesis route to (R)-chroman-4-amine salts, with high yields and enantiomeric purity [3], makes this compound a valuable chiral intermediate. It is specifically applicable for the synthesis of enantiomerically pure pharmaceuticals or research tools, such as the human Bradykinin B1 receptor antagonist [4], where stereochemistry is critical for target engagement and downstream biological effects. This application is highly relevant for late-stage drug discovery and development programs.

Precursor for Novel Tyrosine Kinase Inhibitors in Inflammation and Oncology Research

Chroman-4-amine itself exhibits anti-inflammatory activity in vivo by inhibiting pro-inflammatory cytokines . This validates its use as a core scaffold for generating novel small-molecule kinase inhibitors. Research groups focused on discovering new anti-inflammatory or anti-cancer agents can utilize Chroman-4-amine as a starting point for synthesizing and screening derivative libraries against a panel of tyrosine kinases, leveraging its established in vivo activity as a baseline for optimization.

Quote Request

Request a Quote for Chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.